4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide is a chemical compound that exhibits significant potential across various scientific fields. Its structure comprises an amino group, a fluorophenoxy group, and a picolinamide moiety, which contribute to its unique chemical properties and reactivity. This compound is primarily investigated for its applications in medicinal chemistry, particularly as a potential therapeutic agent in treating myeloproliferative disorders and as a reagent in organic synthesis.
The compound can be synthesized through several methods, primarily involving the reaction of 4-chloro-N-methylpicolinamide with 4-amino-3-fluorophenol. Various patents and scientific studies document the synthesis and applications of this compound, highlighting its relevance in both academic research and industrial applications .
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide falls under the category of organic compounds, specifically within the subcategories of amides and phenolic compounds. It is classified based on its functional groups, which include an amine, a fluorinated aromatic system, and a picolinamide structure.
The synthesis of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide typically involves the following method:
The synthesis has been optimized for high yield and purity, with reported yields exceeding 89% under controlled conditions. Analytical methods such as high-performance liquid chromatography (HPLC) are employed to assess purity levels, ensuring that impurities are minimized during synthesis .
The molecular structure of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide can be depicted as follows:
Spectroscopic data such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) provide insights into the structural integrity of the compound. For instance, NMR spectra reveal characteristic chemical shifts corresponding to the hydrogen atoms in different environments within the molecule .
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide can undergo several types of chemical reactions:
These reactions are facilitated using various reagents depending on the desired transformation. For example, oxidation might utilize oxidizing agents like potassium permanganate or chromium trioxide, while reductions could involve lithium aluminum hydride or sodium borohydride.
The mechanism of action of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide primarily involves its interaction with specific molecular targets within biological systems. The fluorophenoxy group enhances its binding affinity to certain enzymes or receptors, potentially modulating biological pathways such as signal transduction and cellular metabolism.
The compound's interaction with target proteins can inhibit or activate specific pathways relevant to disease states, particularly in cancer biology where it may act as a kinase inhibitor . This mechanism underscores its potential therapeutic applications.
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide (CAS No. 757251-39-1) is a structurally complex organic molecule with significant pharmaceutical relevance. Its molecular formula is C₁₃H₁₂FN₃O₂, corresponding to a molecular weight of 261.25 g/mol [1] [7]. The compound features a central pyridine ring (picolinamide moiety) connected via an ether linkage to a fluorinated benzene ring. Key structural features include:
The systematic IUPAC name is 4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide, though it appears under various synonyms in chemical databases and literature [1] [7]. The compound's solid-state characteristics include a melting point of 143°C and limited water solubility (190 mg/L at 20°C), with better solubility in organic solvents like DMSO (50 mg/mL) and methanol [1] [4]. Predicted physicochemical parameters include a boiling point of 459.8±45.0°C, density of 1.305 g/cm³, and pKa of 13.92±0.46 [1] [7].
Table 1: Key Molecular Properties of 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide
Property | Value | Reference |
---|---|---|
CAS Number | 757251-39-1 | [1] |
Molecular Formula | C₁₃H₁₂FN₃O₂ | [1] [7] |
Molecular Weight | 261.25 g/mol | [1] [7] |
Melting Point | 143 °C | [1] |
LogP | 1.3 (at 25°C) | [1] |
Water Solubility | 190 mg/L at 20°C | [1] |
DMSO Solubility | 50 mg/mL (191.39 mM) | [4] |
Canonical SMILES | CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)N)F | [7] |
Table 2: Nomenclature and Synonyms
Systematic Name | Common Synonyms | |
---|---|---|
4-(4-amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide | RG-M2, Regorafenib Intermediate, Regorafenib Impurity 35, Regorafenib EP Impurity A, Regorafenib USP RC A, Regorafenib Related Compound A, AFP-Picolin Methylamide Impurity | [1] [5] [7] |
The development of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide is intrinsically linked to the quest for improved kinase inhibitors in oncology. Its significance emerged as medicinal chemists sought to optimize sorafenib (Nexavar®), the first approved oral multikinase inhibitor targeting VEGFR, PDGFR, and Raf kinases [3]. The fluorinated analog later known as regorafenib was developed through strategic molecular modification of the sorafenib scaffold, with this compound identified as a key intermediate during route scouting [3] [9].
Early synthetic routes faced significant challenges:
A breakthrough came with alternative synthetic strategies employing carbamate chemistry. A practical method developed by researchers at the National Institute of Pharmaceutical Education & Research avoided isocyanates by using phenyl (4-chloro-3-(trifluoromethyl)phenyl carbamate for urea formation [3]. This approach eliminated the need for inert atmosphere and improved yield profiles. The intermediate's structural identification was confirmed through comprehensive analytical characterization, including HPLC, NMR, and mass spectrometry, with purity specifications established at ≥98% for pharmaceutical use [1] [4] [5].
Patent literature (US10144710B2) subsequently documented optimized processes for producing this intermediate with controlled impurity profiles, particularly addressing dimerization byproducts and residual solvents [9]. These advances enabled robust kilogram-scale synthesis required for commercial regorafenib production.
Table 3: Evolution of Synthetic Approaches
Synthetic Route | Key Features | Advantages/Limitations | |
---|---|---|---|
Direct Etherification | Reaction of 4-chloro-N-methylpicolinamide with 4-amino-3-fluorophenol using bases (KOtBu, Cs₂CO₃) | Low yields (≤25%), significant impurity formation | [3] |
Carbamate-Mediated | Uses phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate with DABCO base in acetonitrile | Avoids isocyanates, moderate yields (65-75%) | [3] |
Optimized Patent Process | Solvent systems: DMSO/methanol or dichloromethane/methanol; controlled crystallization | High purity (>99.5%), reduced genotoxic impurities, scalable | [9] |
4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide serves as the essential penultimate intermediate in synthesizing regorafenib (Stivarga®), an FDA-approved multikinase inhibitor for metastatic colorectal cancer, advanced gastrointestinal stromal tumors, and hepatocellular carcinoma [4] [5]. The compound's structural importance manifests in two critical aspects:
Molecular Optimization Role: The strategic fluorine atom at the 3-position of the aniline ring significantly enhances target binding affinity and pharmacokinetic properties compared to non-fluorinated analogs. This modification:
Industrial Manufacturing Significance: As the most structurally complex fragment of regorafenib, this intermediate's quality directly impacts final drug substance specifications. Key considerations include:
The intermediate's critical importance is evidenced by dedicated reference standards (e.g., European Pharmacopoeia Reference Standard Y0002093) available at premium pricing ($150/unit) for analytical testing [1]. Furthermore, synthetic access to this intermediate has enabled development of next-generation kinase inhibitors, including sulfonylurea-based sorafenib analogs showing promising VEGFR2 inhibition (IC₅₀ 16.54–63.92 μM) [6]. The compound remains a key building block in ongoing oncology drug discovery programs targeting angiogenic and oncogenic kinases.
Interactive Visualization: Molecular Evolution from Intermediate to Regorafenib
Intermediate Structure: 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide ↓ [Reaction with 4-chloro-3-(trifluoromethyl)phenyl isocyanate] ↓ Regorafenib: 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide
Key Structural Changes: Addition of -NH-C(O)-NH- group connecting to 4-chloro-3-(trifluoromethyl)phenyl ring [1] [5] [9]
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: